Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Description
Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a heterocyclic compound featuring a triazolo-pyridine core with a methyl group at position 3 and an isopropyl ester at position 8.
Properties
IUPAC Name |
propan-2-yl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-7(2)16-11(15)9-5-4-6-14-8(3)12-13-10(9)14/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLXMXQGLJSUNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyridine-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate reagent, such as triethyl orthoformate, to form the triazole ring. The final step involves esterification with isopropyl alcohol in the presence of a catalyst like sulfuric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles like amines or thiols can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted triazolopyridine derivatives.
Scientific Research Applications
Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural variations among analogs occur at position 3 (substituent on the triazole ring) and position 8 (carboxylate ester or carboxylic acid). Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
*Calculated values based on structural analogs.
Key Comparative Insights
Ester vs. Carboxylic Acid Derivatives
- Isopropyl/ethyl esters (e.g., main compound, ) exhibit higher lipophilicity than carboxylic acids (), favoring passive diffusion across biological membranes.
- Carboxylic acids (e.g., ) are more water-soluble and can form salts, making them suitable for formulation in aqueous environments.
Substituent Effects at Position 3
- Bulkier groups (e.g., 2-methylpropyl , phenyl ) may enhance target selectivity but reduce solubility.
Biological Activity
Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its applications in medicinal chemistry, particularly in anticancer and antimicrobial research.
Chemical Structure and Properties
This compound belongs to the triazolopyridine family. Its structure includes a triazole ring fused to a pyridine ring, with an isopropyl ester at the 8th position and a methyl group at the 3rd position. This unique arrangement contributes to its biological activity.
Synthesis and Derivatives
The synthesis typically involves cyclization of appropriate precursors under controlled conditions. A common method includes reacting 3-methylpyridine-2-carboxylic acid with hydrazine to form a hydrazide intermediate, followed by cyclization with triethyl orthoformate and esterification with isopropyl alcohol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been investigated for its effects on various cancer cell lines:
- Cell Lines Tested :
- Prostate (DU-145)
- Cervical (HeLa)
- Lung Adenocarcinoma (A549)
- Liver (HepG2)
- Breast (MCF-7)
In vitro studies demonstrated that derivatives of this compound exhibited significant inhibitory effects on cell proliferation. For instance, some derivatives showed IC50 values as low as against lung cancer cells, indicating potent activity .
The mechanism underlying its anticancer activity appears to involve the inhibition of tubulin polymerization. This action disrupts microtubule dynamics crucial for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis through caspase activation .
Antimicrobial Activity
In addition to anticancer properties, this compound has been explored for antimicrobial activities. While specific data on its antibacterial efficacy are less documented compared to its anticancer effects, triazole compounds are generally known for their broad-spectrum antimicrobial properties.
Comparative Analysis with Similar Compounds
A comparative analysis with other triazolopyridine derivatives reveals variations in biological activity based on structural modifications:
| Compound Name | Structure Type | Notable Activity | IC50 Value |
|---|---|---|---|
| Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate | Pyrazine Ring | Moderate Anticancer | TBD |
| Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]quinoline-8-carboxylate | Quinoline Ring | High Anticancer | TBD |
This table indicates that while structural similarities exist among these compounds, their biological activities can differ significantly based on the ring system employed.
Case Studies and Research Findings
Research has documented several case studies illustrating the biological efficacy of this compound:
- Study on Lung Cancer Cells : A study reported that certain derivatives caused significant inhibition of A549 cell proliferation with an IC50 value of . The study also noted that these compounds induced apoptosis via caspase activation .
- Antimicrobial Screening : Although specific quantitative data are scarce in current literature regarding antimicrobial potency, similar triazole compounds have shown effectiveness against various bacterial strains.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate, and how do reaction conditions impact yield?
- Answer : The compound can be synthesized via oxidative ring closure of hydrazine intermediates using sodium hypochlorite in ethanol, a green chemistry approach yielding up to 73% under mild conditions (room temperature, 3 hours) . Alternative routes include Stille or Suzuki cross-coupling reactions to introduce substituents, though these may produce complex mixtures requiring chromatographic purification . Solvent choice (e.g., ethanol vs. DMF) and catalysts (e.g., K₂CO₃) significantly influence reaction efficiency and by-product formation .
Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry (e.g., methyl and isopropyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and resolves impurities like unreacted intermediates (e.g., methyl 3-acrylylsalicylate) .
Advanced Research Questions
Q. How can synthetic pathways be optimized to minimize by-products and improve scalability?
- Answer :
- Green Oxidants : Replace toxic reagents (e.g., Cr(VI)) with sodium hypochlorite to reduce hazardous waste .
- Chromatographic Techniques : Use silica gel or alumina plugs for rapid purification .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction extraction to isolate products .
Q. What strategies resolve contradictions in reported biological activities (e.g., lack of antispasmodic activity in some derivatives)?
- Answer :
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing methyl with trifluoromethyl groups) to enhance target binding .
- In Vitro/In Vivo Correlation : Validate activity using cell lines (e.g., BEAS-2B lung epithelial cells) and compare metabolite profiles .
- Computational Modeling : Molecular docking predicts interactions with biological targets (e.g., antifungal enzymes) to prioritize derivatives for synthesis .
Q. What computational tools predict the pharmacokinetic properties of this compound?
- Answer :
- ADMET Prediction : Software like SwissADME estimates parameters such as GI absorption, BBB permeability, and CYP inhibition .
- Molecular Dynamics Simulations : Assess binding stability to targets (e.g., triazolopyridine-binding proteins) using force fields like AMBER .
Q. How can structural ambiguities in complex derivatives be resolved?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
